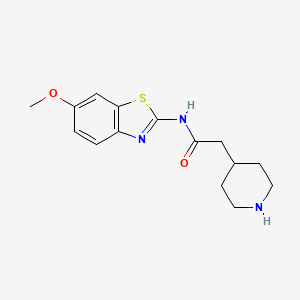
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide, also known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole derivatives, which have been studied extensively for their diverse pharmacological properties.
作用機序
The exact mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide is not fully understood. However, it is believed that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide exerts its pharmacological effects by modulating specific signaling pathways involved in various diseases. For example, in Alzheimer's disease, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide inhibits the aggregation of amyloid-beta peptides by binding to specific sites on the peptides. In Parkinson's disease, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide protects dopaminergic neurons from oxidative stress-induced damage by activating specific antioxidant pathways.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has been shown to have various biochemical and physiological effects in different diseases. In Alzheimer's disease, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide reduces the levels of amyloid-beta peptides and prevents their aggregation. In Parkinson's disease, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide protects dopaminergic neurons from oxidative stress-induced damage and reduces the levels of pro-inflammatory cytokines. In cancer, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide induces apoptosis in cancer cells by activating specific signaling pathways.
実験室実験の利点と制限
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized using various analytical techniques. However, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, its pharmacological effects may vary depending on the specific disease and cell type being studied.
将来の方向性
There are several future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as Huntington's disease and multiple sclerosis. Another direction is to optimize its pharmacological properties by modifying its chemical structure. Finally, further studies are needed to fully understand the mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide and its potential side effects.
合成法
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide involves the reaction of 6-methoxy-2-aminobenzothiazole with piperidine-4-carboxylic acid followed by acetylation. The resulting compound is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are the major pathological hallmark of the disease. In Parkinson's disease, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In cancer, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-20-11-2-3-12-13(9-11)21-15(17-12)18-14(19)8-10-4-6-16-7-5-10/h2-3,9-10,16H,4-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVRVDNLFGMUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7576528.png)


![3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid](/img/structure/B7576546.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine](/img/structure/B7576548.png)

![3-[Ethyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576557.png)
![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
![2-[(3-Hydroxypyridine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576566.png)
![2-[2,3-Dihydro-1,4-benzodioxine-3-carbonyl(propyl)amino]acetic acid](/img/structure/B7576586.png)
![2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B7576601.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)
